7-Fluorobenzo[b]thiophene-2-carbonitrile
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Overview
Description
7-Fluorobenzo[b]thiophene-2-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C9H4FNS. It is a derivative of benzo[b]thiophene, where a fluorine atom is substituted at the 7th position and a cyano group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[b]thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(trifluoromethyl)benzyl chloride with 2-benzo[b]thienyllithium to yield the desired product . The reaction conditions often require the use of specific solvents and temperature control to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
7-Fluorobenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is investigated for its potential biological activities, including as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as semiconductors and liquid crystals
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The cyano group also plays a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
7-Fluorobenzo[b]thiophene: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Fluorobenzo[b]thiophene: The fluorine atom is positioned differently, affecting its chemical properties and reactivity.
Benzo[b]thiophene-2-carbonitrile: Lacks the fluorine atom, resulting in different biological and chemical properties
Uniqueness: 7-Fluorobenzo[b]thiophene-2-carbonitrile’s unique combination of a fluorine atom and a cyano group makes it particularly valuable in research and industrial applications. Its distinct chemical properties allow for versatile reactivity and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C9H4FNS |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-fluoro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4FNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H |
InChI Key |
DIMGGWIZMZCDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2)C#N |
Origin of Product |
United States |
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